molecular formula C9H9F2NO2 B1292836 Ethyl 2-amino-4,5-difluorobenzoate CAS No. 864293-36-7

Ethyl 2-amino-4,5-difluorobenzoate

Cat. No.: B1292836
CAS No.: 864293-36-7
M. Wt: 201.17 g/mol
InChI Key: PAKOYZGJLNRSTJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-difluorobenzoate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-difluorobenzoate can be synthesized through a multi-step process starting from commercially available 3,4-difluoroaniline. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4,5-difluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups on the benzene ring allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-4,5-difluorobenzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical and chemical properties.

    Ethyl 2-amino-3,4-difluorobenzoate: Similar structure but with fluorine substitutions at different positions on the benzene ring. This affects its reactivity and applications.

    Ethyl 2-amino-4,5-dichlorobenzoate: Similar structure but with chlorine substitutions instead of fluorine.

Properties

IUPAC Name

ethyl 2-amino-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKOYZGJLNRSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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